Cas no 187231-22-7 (3-Cinnolinecarboxylic acid, 7-chloro-4-hydroxy-)
3-Cinnolinecarboxylic acid, 7-chloro-4-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- 3-Cinnolinecarboxylic acid, 7-chloro-4-hydroxy-
- 7-Chloro-4-hydroxy-cinnoline-3-carboxylic acid
- A907639
- 187231-22-7
- 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylicacid
-
- Inchi: 1S/C9H5ClN2O3/c10-4-1-2-5-6(3-4)11-12-7(8(5)13)9(14)15/h1-3H,(H,11,13)(H,14,15)
- InChI Key: IOHNOHSBQYKQFG-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C(C(=O)O)=NNC=2C=1)=O
Computed Properties
- Exact Mass: 223.99895
- Monoisotopic Mass: 223.9988697g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 78.8Ų
Experimental Properties
- PSA: 83.31
3-Cinnolinecarboxylic acid, 7-chloro-4-hydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM512703-1g |
7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
187231-22-7 | 95% | 1g |
$*** | 2023-03-30 | |
| Ambeed | A852919-1g |
7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
187231-22-7 | 95+% | 1g |
$1390.0 | 2024-07-28 |
3-Cinnolinecarboxylic acid, 7-chloro-4-hydroxy- Suppliers
3-Cinnolinecarboxylic acid, 7-chloro-4-hydroxy- Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 3-Cinnolinecarboxylic acid, 7-chloro-4-hydroxy-
7-Chloro-4-hydroxy-3-cinnolinecarboxylic Acid (CAS No. 187231-22-7): An Overview of Its Structure, Synthesis, and Biological Applications
7-Chloro-4-hydroxy-3-cinnolinecarboxylic acid (CAS No. 187231-22-7) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its distinctive cinnoline core, which is a six-membered heterocyclic ring containing two nitrogen atoms, and its functional groups, including a chloro substituent at the 7-position, a hydroxy group at the 4-position, and a carboxylic acid moiety at the 3-position. These structural features contribute to its potential biological activities and therapeutic applications.
The synthesis of 7-chloro-4-hydroxy-3-cinnolinecarboxylic acid has been extensively studied due to its importance in the development of novel pharmaceutical agents. One of the most common synthetic routes involves the condensation of an appropriate aryl aldehyde with a cyanoacetamide derivative, followed by cyclization and subsequent functional group modifications. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, such as using microwave-assisted reactions and catalytic systems that minimize waste and energy consumption.
In terms of its biological activities, 7-chloro-4-hydroxy-3-cinnolinecarboxylic acid has shown promising results in various preclinical studies. Research has demonstrated that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, studies have indicated that it possesses antioxidant activity, which can help protect cells from oxidative stress and damage caused by free radicals.
Another area of interest is the potential antimicrobial properties of 7-chloro-4-hydroxy-3-cinnolinecarboxylic acid. Several studies have reported that this compound shows activity against a range of bacterial and fungal pathogens, suggesting its potential use in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes involved in microbial metabolism.
Beyond its direct biological activities, 7-chloro-4-hydroxy-3-cinnolinecarboxylic acid has also been explored as a lead compound for drug discovery. Its structural scaffold can be modified through various chemical transformations to enhance its pharmacological properties or to target specific biological pathways. For example, researchers have synthesized derivatives with improved solubility, stability, and bioavailability, which are crucial factors for successful drug development.
In the context of drug development, the pharmacokinetic and pharmacodynamic properties of 7-chloro-4-hydroxy-3-cinnolinecarboxylic acid have been extensively studied. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, excretion (ADME) profiles, which are essential for ensuring that it reaches its intended therapeutic targets effectively. Furthermore, safety studies have shown that it exhibits low toxicity in animal models, making it a promising candidate for further clinical evaluation.
The therapeutic potential of 7-chloro-4-hydroxy-3-cinnolinecarboxylic acid has also been explored in combination with other drugs. Synergistic effects have been observed when this compound is used in conjunction with existing anti-inflammatory or antimicrobial agents, suggesting that it could be used as part of combination therapies to enhance treatment efficacy and reduce the risk of resistance development.
In conclusion, 7-chloro-4-hydroxy-3-cinnolinecarboxylic acid (CAS No. 187231-22-7) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive target for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in the advancement of healthcare solutions.
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